N-[(2Z)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC15030618
Molecular Formula: C13H10N4O2S4
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N4O2S4 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | N-(4-oxo-1,3-thiazolidin-2-ylidene)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C13H10N4O2S4/c18-9-6-21-11(14-9)15-10(19)7-22-12-16-17(13(20)23-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15,18,19) |
| Standard InChI Key | JXLFMKWFDPEMJR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC(=NC(=O)CSC2=NN(C(=S)S2)C3=CC=CC=C3)S1 |
Introduction
Structural Analysis and Molecular Characteristics
The compound’s structure integrates two heterocyclic systems: a 4-hydroxy-1,3-thiazole ring and a 4-phenyl-5-thioxo-1,3,4-thiadiazole moiety, connected via a sulfanyl-acetamide bridge. The Z-configuration of the thiazole-ylidene group ensures spatial orientation critical for molecular interactions. Key functional groups include:
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A hydroxyl group at the 4-position of the thiazole ring
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A thioether linkage (-S-) bridging the acetamide and thiadiazole units
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A thiocarbonyl group (C=S) within the thiadiazole ring
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄O₂S₄ |
| Molecular Weight | 382.5 g/mol |
| CAS Number | Not publicly disclosed |
| VCID | VC15030618 |
| Key Functional Groups | Hydroxyl, thioether, thiocarbonyl, amide |
The presence of multiple sulfur atoms and conjugated π-systems enhances its ability to participate in hydrophobic interactions and hydrogen bonding, making it a candidate for enzyme inhibition.
Synthesis and Manufacturing Protocols
Reaction Pathway
The synthesis involves a multi-step acylation process:
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Thiazole Derivative Preparation: 4-Hydroxy-1,3-thiazol-2(5H)-ylidene is synthesized via cyclization of thiourea derivatives.
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Thiadiazole Activation: 4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol is generated by treating phenylhydrazine with carbon disulfide under basic conditions.
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Acylation: The thiol group of the thiadiazole reacts with chloroacetyl chloride to form 2-chloroacetamide intermediates.
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Coupling: Potassium carbonate-mediated nucleophilic substitution links the thiazole and thiadiazole units in acetone at 60°C.
Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Acetone or dimethyl sulfoxide |
| Temperature | 60–70°C |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
Side products, such as disulfide by-products, are minimized by maintaining anhydrous conditions.
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, goggles |
| Storage | -20°C under nitrogen atmosphere |
| Disposal | Incineration |
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